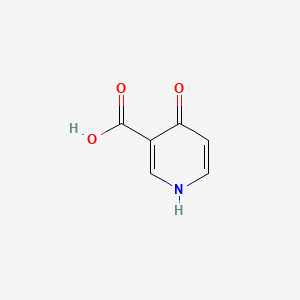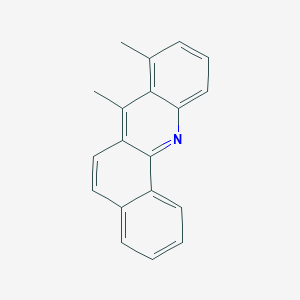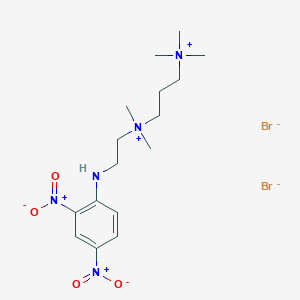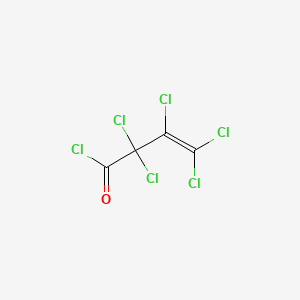
Clathrin-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clathrin-IN-4 is a potent inhibitor of clathrin-mediated endocytosis, a process essential for the internalization and sorting of macromolecules, proteins, receptors, and lipids within cells. This compound is particularly significant in the study of cellular processes and has applications in various scientific fields, including biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clathrin-IN-4 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.
Functionalization: The core structure is then functionalized with various chemical groups to enhance its inhibitory properties.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and advanced purification techniques to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Clathrin-IN-4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while substitution reactions may result in the formation of new functionalized derivatives of this compound .
Scientific Research Applications
Clathrin-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study clathrin-mediated endocytosis and related cellular processes.
Biology: Helps in understanding the mechanisms of cellular uptake and trafficking of molecules.
Medicine: Potential therapeutic applications in treating diseases related to dysfunctional endocytosis.
Industry: Used in the development of new drugs and therapeutic agents .
Mechanism of Action
Clathrin-IN-4 exerts its effects by inhibiting the activity of clathrin, a protein complex involved in the formation of clathrin-coated vesicles. This inhibition disrupts the process of clathrin-mediated endocytosis, preventing the internalization and sorting of macromolecules within cells. The molecular targets of this compound include clathrin heavy chains and associated adaptor proteins, which are essential for the formation and function of clathrin-coated vesicles .
Comparison with Similar Compounds
Similar Compounds
Pitstop 1 and Pitstop 2: These compounds are also inhibitors of clathrin-mediated endocytosis and share similar mechanisms of action with Clathrin-IN-4.
Dynamin inhibitors: Such as Dynasore, which inhibit dynamin, another protein involved in endocytosis.
Uniqueness of this compound
This compound is unique in its specific inhibition of clathrin-mediated endocytosis, making it a valuable tool for studying this particular cellular process. Its high potency and specificity distinguish it from other inhibitors, providing researchers with a precise means of investigating the role of clathrin in cellular functions .
Properties
Molecular Formula |
C17H18Br2N2O |
|---|---|
Molecular Weight |
426.1 g/mol |
IUPAC Name |
(2R)-1-(3,6-dibromocarbazol-9-yl)-3-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C17H18Br2N2O/c1-20(2)9-13(22)10-21-16-5-3-11(18)7-14(16)15-8-12(19)4-6-17(15)21/h3-8,13,22H,9-10H2,1-2H3/t13-/m1/s1 |
InChI Key |
XUBJEDZHBUPBKL-CYBMUJFWSA-N |
SMILES |
CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |
Isomeric SMILES |
CN(C)C[C@H](CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |
Canonical SMILES |
CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3H-1,2,4-Triazol-3-one, 4-[4-[4-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-[[4-(trifluoromethoxy)phenyl]methyl]-](/img/structure/B1198609.png)


![2,7-Bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one oxime](/img/structure/B1198612.png)





